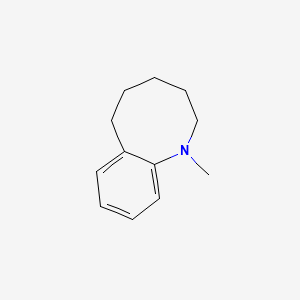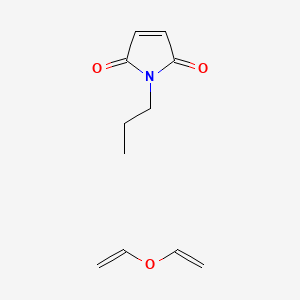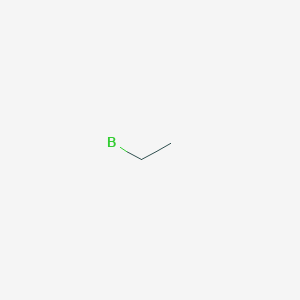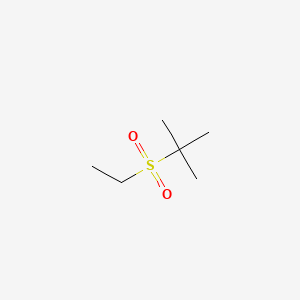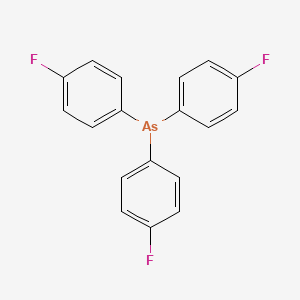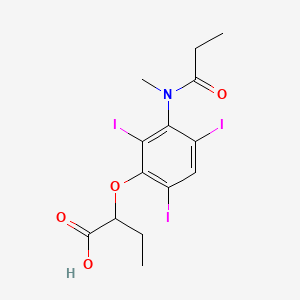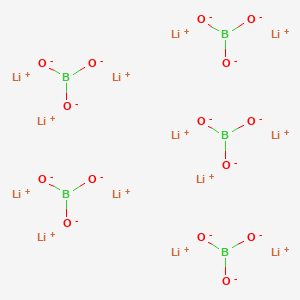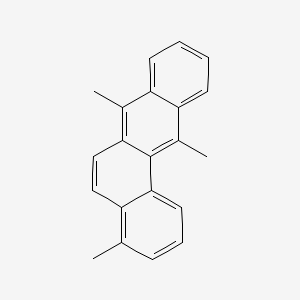
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H18. It is a derivative of benz[a]anthracene, which is known for its presence in tobacco smoke and its carcinogenic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenz[a]anthracene and tetrahydrobenz[a]anthracene.
Substitution: Halogenated or nitrated benz[a]anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and its potential use in developing anti-cancer drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA . The molecular targets include DNA and various proteins involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: Another derivative with similar carcinogenic potential.
Benzo[a]pyrene: A well-known PAH with significant carcinogenicity.
Uniqueness
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted studies on the effects of methylation on PAH behavior and toxicity .
Eigenschaften
CAS-Nummer |
35187-24-7 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4,7,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-20-16(13)11-12-19-14(2)17-8-4-5-9-18(17)15(3)21(19)20/h4-12H,1-3H3 |
InChI-Schlüssel |
PYUNTMRZRNSDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C(=C3C2=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


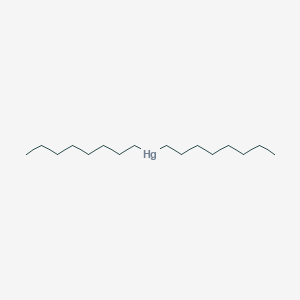
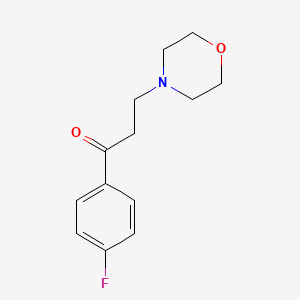
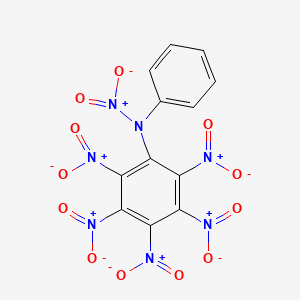
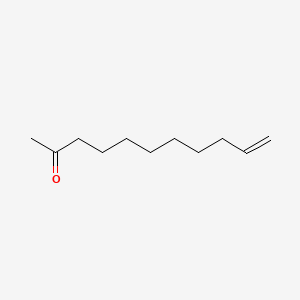
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
